![molecular formula C8H12ClNO2S B12910800 5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one CAS No. 89660-96-8](/img/structure/B12910800.png)
5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one is a chemical compound that features a tert-butylthio group attached to a methyl group, which is further connected to a 4-chloroisoxazol-3(2H)-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one typically involves the introduction of the tert-butylthio group into the isoxazole ring. One common method involves the reaction of tert-butylthiol with an appropriate isoxazole precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol group, facilitating its nucleophilic attack on the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro group or to modify the isoxazole ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone derivatives.
Applications De Recherche Scientifique
5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylthiol: A simpler compound with a similar tert-butylthio group, used as a flavoring agent and in gas odorant blends.
4-Chloroisoxazole: A related compound with a similar isoxazole core, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one is unique due to the combination of the tert-butylthio group and the 4-chloroisoxazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89660-96-8 |
|---|---|
Formule moléculaire |
C8H12ClNO2S |
Poids moléculaire |
221.71 g/mol |
Nom IUPAC |
5-(tert-butylsulfanylmethyl)-4-chloro-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H12ClNO2S/c1-8(2,3)13-4-5-6(9)7(11)10-12-5/h4H2,1-3H3,(H,10,11) |
Clé InChI |
XWLZWHRWRGHBLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SCC1=C(C(=O)NO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12910721.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine](/img/structure/B12910723.png)



![3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one](/img/structure/B12910746.png)
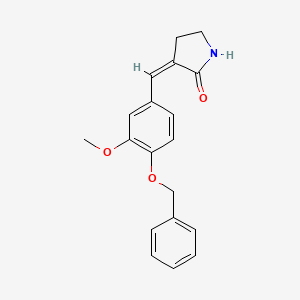
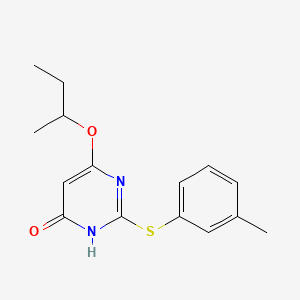

![2-Phenylimidazo[2,1-A]phthalazine](/img/structure/B12910760.png)
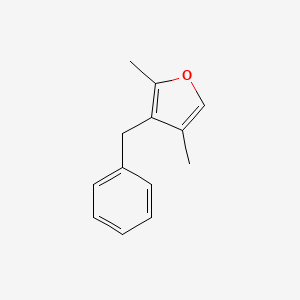
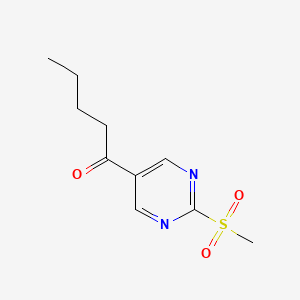
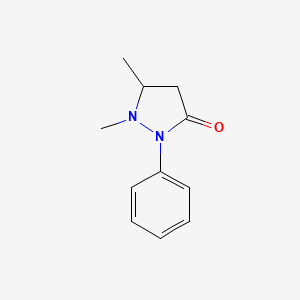
![2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B12910799.png)
